5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) typically involves the reaction of dimedone with 5-nitro-2-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, which is facilitated by the nucleophilic attack of the hydrazine on the carbonyl group of dimedone .
Industrial Production Methods
The process would likely include steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways and chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): The parent compound, known for its use in organic synthesis and as a reagent for detecting aldehydes.
5,5-Dimethylcyclohexane-1,2,3-trione-2-arylhydrazones: A class of compounds similar to the target compound, with variations in the aryl group.
Uniqueness
5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methoxy-5-nitrophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17N3O5/c1-15(2)7-11(19)14(12(20)8-15)17-16-10-6-9(18(21)22)4-5-13(10)23-3/h4-6,19H,7-8H2,1-3H3 |
InChI Key |
FYHWCMHDHLPAMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC)O)C |
Origin of Product |
United States |
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